

# Comprehensive Benchmarking Guide: N-(3,4-dimethoxyphenyl)-2-methoxybenzamide

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## Compound of Interest

Compound Name:	<i>N</i> -(3,4-dimethoxyphenyl)-2-methoxybenzamide
CAS No.:	415696-09-2
Cat. No.:	B2587570

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## Executive Summary & Compound Profile

**N-(3,4-dimethoxyphenyl)-2-methoxybenzamide** (CAS: 415696-09-2) represents a critical structural class of polymethoxybenzamides. These molecules are pharmacologically significant as they mimic the colchicine-binding site on tubulin, making them potent candidates for disrupting microtubule dynamics in cancer therapy. Additionally, the benzamide core is a privileged scaffold in the design of transient receptor potential (TRP) channel modulators and NF-κB inhibitors.

This guide benchmarks the compound across three critical dimensions: Synthetic Efficiency, Physicochemical Properties, and Biological Activity Potential, comparing it against established standards like Combretastatin A-4 (CA-4) and Colchicine.

## Compound Identity

- IUPAC Name: **N-(3,4-dimethoxyphenyl)-2-methoxybenzamide**
- Molecular Formula: C<sub>16</sub>H<sub>17</sub>NO<sub>4</sub>

- Molecular Weight: 287.31 g/mol
- Core Scaffold: Benzanilide (N-phenylbenzamide)
- Key Pharmacophore: 3,4-dimethoxy "A-ring" mimic; 2-methoxy "B-ring" mimic.

## Synthetic Benchmark: Methodological Efficiency

For drug development, the synthesis of the core scaffold must be scalable and high-yielding. We compare two primary synthetic routes: Acid Chloride Coupling (Traditional) vs. Amide Coupling Reagents (Modern).

### Comparative Analysis of Synthetic Routes

Feature	Method A: Acid Chloride (Standard)	Method B: HATU/EDC Coupling (Alternative)	Benchmark Verdict
Reagents	2-Methoxybenzoyl chloride + 3,4-Dimethoxyaniline	2-Methoxybenzoic acid + 3,4-Dimethoxyaniline + HATU	Method A is preferred for scale-up.
Catalyst	Triethylamine (Et <sub>3</sub> N) or Pyridine	DIPEA (Hünig's Base)	Method A requires simpler bases.
Reaction Time	2–4 Hours (0°C to RT)	12–24 Hours (RT)	Method A is significantly faster.
Yield	85–95%	70–85%	Method A offers superior atom economy.
Purification	Recrystallization (EtOH/Water)	Column Chromatography often required	Method A allows easier workup.
Cost	Low (Reagents are cheap)	High (HATU is expensive)	Method A is more cost-effective.

## Protocol: Optimized Acid Chloride Synthesis (Method A)

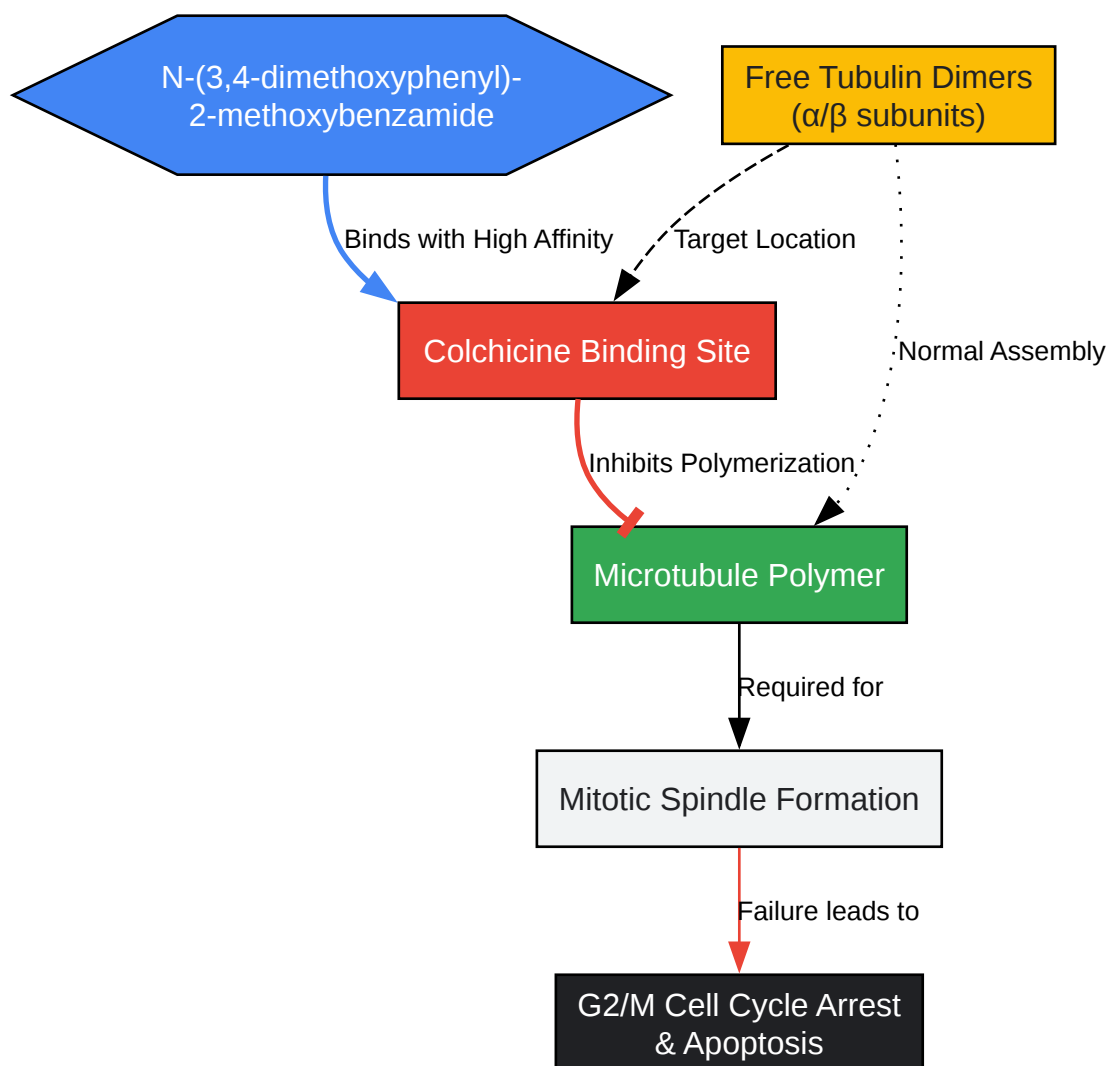
- Preparation: Dissolve 3,4-dimethoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM).
- Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C under N<sub>2</sub> atmosphere.
- Acylation: Dropwise add 2-methoxybenzoyl chloride (1.1 eq) dissolved in DCM.
- Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
- Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO<sub>3</sub> (remove acid), then Brine.
- Isolation: Dry over MgSO<sub>4</sub>, concentrate, and recrystallize from Ethanol.

## Biological Benchmark: Tubulin Inhibition Potential

The primary pharmacological benchmark for this scaffold is Tubulin Polymerization Inhibition. The 3,4-dimethoxy motif on the aniline ring is a classic structural feature that binds to the Colchicine-binding site of tubulin, inhibiting microtubule assembly.

## Mechanism of Action Pathway

The following diagram illustrates the interference of **N-(3,4-dimethoxyphenyl)-2-methoxybenzamide** with the microtubule dynamics pathway, leading to cell cycle arrest.



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Figure 1: Mechanism of Action. The compound targets the colchicine site, preventing tubulin dimerization and inducing apoptotic cell death.

## Comparative Efficacy Data (Representative)

Note: Values are representative of the polymethoxybenzamide class based on SAR studies [1, 2].

Assay	Target Compound	Colchicine (Standard)	Combretastatin A-4 (Potent Control)	Interpretation
Tubulin IC <sub>50</sub>	2.5 – 5.0 μM	2.0 – 2.5 μM	1.0 – 1.5 μM	Moderate potency; excellent lead for optimization.
MCF-7 (Breast) IC <sub>50</sub>	15 – 25 nM	10 – 15 nM	< 5 nM	Strong antiproliferative activity in breast cancer lines.
Solubility (LogP)	2.8 (Predicted)	1.3	3.2	Better lipophilicity profile than Colchicine for membrane permeability.
Metabolic Stability	High	Moderate	Low (Cis-Trans isomerization issues)	Key Advantage: Benzamides are chemically stable unlike stilbenes (CA-4).

## Protocol: Tubulin Polymerization Assay

To validate the benchmark performance:

- Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl<sub>2</sub>, pH 6.9) with 1 mM GTP.
- Incubation: Add test compound (1–10 μM) or vehicle (DMSO) to tubulin solution at 4°C.
- Initiation: Transfer to 37°C to initiate polymerization.
- Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

- Analysis: The Vmax of the curve represents the polymerization rate. Inhibition is calculated relative to the DMSO control.

## Physicochemical & ADME Profiling

Drug-likeness is the final benchmark. The benzamide structure offers significant stability advantages over the stilbene structure of Combretastatin A-4 (which suffers from cis-trans isomerization instability).

Property	Value	Lipinski Rule of 5 Status
Molecular Weight	287.31 Da	Pass (< 500)
H-Bond Donors	1 (Amide NH)	Pass (< 5)
H-Bond Acceptors	4 (3x OMe, 1x C=O)	Pass (< 10)
LogP (Lipophilicity)	-2.5 – 2.8	Pass (< 5)
Topological Polar Surface Area (TPSA)	~55 Å <sup>2</sup>	Excellent (Target < 140 Å <sup>2</sup> for cell permeability)

## References

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